2-(1,3-thiazol-4-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-8-5(9)1-4-2-10-3-7-4/h2-3H,1,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODOKIAJODLDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of ethyl 2-(1,3-thiazol-4-yl)acetate with hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions, resulting in the formation of the desired hydrazide compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-thiazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-(1,3-thiazol-4-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-4-yl)acetohydrazide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the cyclohexadiene derivative enhances electrophilicity and binding to enzyme active sites, broadening its inhibitory scope compared to the parent compound .
- Halogenated Derivatives : Bromine in 2-(3-bromo-4-butoxyphenyl)acetohydrazide increases lipophilicity, improving membrane permeability and antimicrobial efficacy (e.g., against Escherichia coli) .
- Benzyloxy-Phenoxy Motif: The benzyloxy group in 2-[4-(benzyloxy)phenoxy]acetohydrazide enhances π-π stacking with aromatic residues in cancer-related proteins, promoting apoptosis .
Mechanistic Divergence
- Tyrosinase Inhibition : The base compound inhibits tyrosinase via chelation of copper ions in the enzyme’s active site, critical for treating hyperpigmentation disorders . In contrast, triazole-thiol derivatives (e.g., from ) target cancer cell migration by disrupting integrin signaling .
- Anticancer Activity : Bi-heterocyclic hybrids (e.g., oxadiazole-thiol derivatives) induce oxidative stress in cancer cells, while the trifluoromethylated analogue in interferes with DNA replication enzymes .
Q & A
Q. What are the standard synthetic routes for 2-(1,3-thiazol-4-yl)acetohydrazide?
The compound is synthesized via refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol. Reaction progress is monitored by TLC, and the product is purified via recrystallization. Yield optimization requires precise control of hydrazine molar ratios (excess) and reflux duration (2–3 hours). Post-reaction distillation removes methanol, and cold hexane washing isolates the crystalline product .
Q. Which analytical techniques confirm the structure of this compound?
Key techniques include:
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit:
- Enzyme inhibition : Tyrosinase (IC values ~1–10 µM) and urease (IC ~5–20 µM) inhibition .
- Antimicrobial activity : Against Gram-negative bacteria (e.g., E. coli) via agar diffusion assays .
- Actoprotective effects : Reduced fatigue in rodent models via modulation of oxidative stress pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
Q. How to resolve discrepancies in spectroscopic data for structural confirmation?
Ambiguities in NMR or MS data can be addressed via:
- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical uncertainties .
- 2D NMR techniques : COSY and HSQC to assign overlapping proton and carbon signals .
Q. How to design kinetic studies for evaluating enzyme inhibition mechanisms?
Q. What substituent modifications enhance bioactivity in derivatives?
SAR studies reveal:
- Electron-withdrawing groups (e.g., -CF) on aryl moieties improve tyrosinase inhibition (e.g., IC reduced by ~50% vs. unsubstituted analogs) .
- Amino-thiazole hybridization : Triazole or oxadiazole rings enhance urease binding via H-bonding and π-π stacking .
Q. How do computational methods predict binding conformations?
Q. How to address conflicting bioactivity data across studies?
Contradictions may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
